molecular formula C3Cl2N4 B14239848 CID 71356563 CAS No. 252280-98-1

CID 71356563

Katalognummer: B14239848
CAS-Nummer: 252280-98-1
Molekulargewicht: 162.96 g/mol
InChI-Schlüssel: DNABQRZMFHTERY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound identified as “CID 71356563” is a chemical entity cataloged in the PubChem database

Vorbereitungsmethoden

The synthetic routes and reaction conditions for the preparation of CID 71356563 are not explicitly detailed in the available literature. general methods for synthesizing similar compounds often involve multi-step organic synthesis techniques, including the use of specific reagents and catalysts under controlled conditions. Industrial production methods may involve scaling up these laboratory procedures to produce the compound in larger quantities while ensuring purity and consistency.

Analyse Chemischer Reaktionen

CID 71356563 can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group in the compound with another atom or group. Common reagents for substitution reactions include halogens and nucleophiles.

    Addition: This reaction involves the addition of atoms or groups to the compound, often using reagents like hydrogen gas in the presence of a catalyst.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

CID 71356563 has a wide range of scientific research applications, including:

    Chemistry: It can be used as a reagent or intermediate in organic synthesis, helping to create more complex molecules.

    Biology: The compound may be used in biochemical assays to study enzyme activity or protein interactions.

    Industry: this compound can be used in the production of materials or chemicals with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action for CID 71356563 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

CID 71356563 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or properties. For example, compounds with similar functional groups or molecular weights may exhibit similar reactivity or applications. this compound may have unique features, such as higher stability, selectivity, or efficacy in specific applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields Its unique chemical properties and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry

Eigenschaften

CAS-Nummer

252280-98-1

Molekularformel

C3Cl2N4

Molekulargewicht

162.96 g/mol

InChI

InChI=1S/C3Cl2N4/c4-2-6-1-7-9-3(5)8-2

InChI-Schlüssel

DNABQRZMFHTERY-UHFFFAOYSA-N

Kanonische SMILES

C=1=NC(=NC(=NN1)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.